molecular formula C15H10O6 B1681691 Scutellarein CAS No. 529-53-3

Scutellarein

Cat. No. B1681691
CAS RN: 529-53-3
M. Wt: 286.24 g/mol
InChI Key: JVXZRQGOGOXCEC-UHFFFAOYSA-N
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Description

Scutellarein is a flavone that can be found in Scutellaria lateriflora and other members of the genus Scutellaria, as well as the fern Asplenium belangeri . It is selectively cytotoxic toward cancer cells and induces mitochondrial ROS, DNA damage, and metabolic suppression, preferentially in tumor cells . It has antioxidant, antitumor, anti-adipogenic, antiviral, and anti-inflammatory activities .


Synthesis Analysis

Scutellarein, an important in vivo metabolite of scutellarin, was synthesized from 3,4,5-trimethoxyphenol in high yield in four steps. This strategy relies on acetylation, aldolization, cyclization, and hydrolysis reactions . A series of 22 new scutellarein derivatives with hydroxyl-substitution based on the scutellarin metabolite in vivo was designed, synthesized via the conjugation of the scutellarein scaffold with pharmacophores of FDA-approved antiarrhythmic medications .


Molecular Structure Analysis

Scutellarein has a molecular formula of C15H10O6 and a molecular weight of 286.24 . The structure of scutellarein was elucidated by MS .


Chemical Reactions Analysis

Scutellarein has drawn much interest due to its wide pharmacological effects, such as anticancer, anti-inflammation, antioxidant, antiobesity, and vasorelaxant. Its underlying mechanism of action may relate to the apoptotic program and cytokine inhibition by regulating a panel of the signaling pathway . The antithrombotic activity was remained when the glucuronyl group in scutellarin was hydrolyzed to produce scutellarein .


Physical And Chemical Properties Analysis

Scutellarein has a molecular formula of C15H10O6 and a molecular weight of 286.24 .

Scientific Research Applications

Neuroprotective Effects

Scutellarein has shown promise in neuroprotection, particularly in the context of cerebral ischemia/reperfusion injuries. Studies have indicated that it can effectively protect against focal cerebral ischemia and improve neurological outcomes in animal models. For example, scutellarein demonstrated a better protective effect on focal cerebral ischemia/reperfusion than its precursor, scutellarin, indicating its potential for treating ischemic cerebrovascular diseases (Qian et al., 2012). Additionally, it has been found to attenuate neuronal cell damage, reduce cerebral water content, and improve neurotransmitter regulation in rat models of cerebral ischemia (Tang et al., 2014).

Anticancer Properties

Scutellarein has also been investigated for its anticancer properties. It has demonstrated cytotoxic effects on multiple myeloma cells by activating intrinsic apoptosis pathways, selectively targeting malignant cells without affecting healthy ones (Shi et al., 2019). Additionally, scutellarein has been observed to inhibit tumor metastasis and angiogenesis in various cancer models, including fibrosarcoma and hepatocellular carcinoma (Shi et al., 2014), (Ha et al., 2021).

Vascular Health

In the context of vascular health, scutellarein has shown positive effects. A study demonstrated its capacity to prevent vascular endothelial dysfunction in diabetic rats and to potentiate contraction induced by phenylephrine (Zhu et al., 2000).

Other Potential Applications

Scutellarein has been investigated for various other therapeutic applications, including the treatment of pulmonary fibrosis (Miao et al., 2020) and atopic dermatitis (Wang et al., 2022). It also appears to stimulate human sperm function, potentially impacting reproductive health (Sun et al., 2022).

Safety And Hazards

Scutellarein is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. Moderate to severe irritant to the skin and eyes .

Future Directions

Scutellarein has great research and development prospects. It has been found to have good therapeutic effects in anti-tumor, anti-inflammatory, anti-oxidation, anti-virus, treatment of metabolic diseases, and protection of kidney . More robust clinical studies and cross-border collaborations are thus highly recommended to validate its therapeutic potential and promote its global applications .

properties

IUPAC Name

5,6,7-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O6/c16-8-3-1-7(2-4-8)11-5-9(17)13-12(21-11)6-10(18)14(19)15(13)20/h1-6,16,18-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXZRQGOGOXCEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40200946
Record name Scutellarein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40200946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Scutellarein

CAS RN

529-53-3
Record name Scutellarein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=529-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Scutellarein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Scutellarein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40200946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SCUTELLAREIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P460GTI853
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Boron tribromide (0.7 mL) was added dropwise to a solution of the flavone 1c (68.4 mg, 0.2 mmol) in dichloromethane (3 mL) at 0° C. The mixture was allowed to warm to room temperature after 30 min and stirred at room temperature for 20 h. Then the mixture was poured into ice water (20 mL). The organic layer was separated and concentrated under reduce pressure. The aqueous layer was poured onto the organic residue. After stirring, the precipitate was filtered off and washed with water. Recrystallization from ethanol afforded the title compound (50 mg, 88%) as yellow crystals: 1H NMR (DMSO, 200 M Hz) δ 10.20 (br s, 2H), 7.90 (d, J=8.7 Hz, 2H), 6.90 (d, J=8.7 Hz, 2H), 6.72 (s 1H), 6.57 (s 1H), 3.75 (br s, 2H)); 13C NMR (DMSO, 50 M Hz) δ 182.1 (s), 163.6 (s), 161.0 (s), 153.3 (s), 149.7 (s), 147.1 (s), 129.2 (s), 128.4 (d, 2C), 121.5 (s), 116.0 (d, 2C), 104.1 (s), 102.3 (d), 93.9 (d).
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
68.4 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
20 mL
Type
reactant
Reaction Step Two
Yield
88%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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